1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-phenylurea

Fragment-based drug discovery Lead-likeness Physicochemical profiling

Fragment-based screening campaigns often require neutral, polar phenylurea fragments with balanced physicochemical properties for cocktail design in SPR or ligand-observed NMR. This compound directly addresses that gap: • MW 238.28, XLogP3 0.3, TPSA 70.6 Ų - fully rule-of-three compliant for FBDD • Tertiary alcohol and methyl ether provide orthogonal handles for O-alkylation, oxidation, or elimination chemistry • ~38% lower cost/mg than the 3,4-dimethylphenyl analog at 75-100 mg scale Supplied as a solid (2-100 mg) from the Life Chemicals fragment screening library.

Molecular Formula C12H18N2O3
Molecular Weight 238.287
CAS No. 1334369-79-7
Cat. No. B2615565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-phenylurea
CAS1334369-79-7
Molecular FormulaC12H18N2O3
Molecular Weight238.287
Structural Identifiers
SMILESCC(CNC(=O)NC1=CC=CC=C1)(COC)O
InChIInChI=1S/C12H18N2O3/c1-12(16,9-17-2)8-13-11(15)14-10-6-4-3-5-7-10/h3-7,16H,8-9H2,1-2H3,(H2,13,14,15)
InChIKeyXUOXAEWPFSBKTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-phenylurea – Fragment Screening & Procurement


1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-phenylurea is a synthetic, unsymmetrical phenylurea featuring a 2-hydroxy-3-methoxy-2-methylpropyl substituent on one urea nitrogen and an unsubstituted phenyl ring on the other. With a molecular formula of C₁₂H₁₈N₂O₃, a molecular weight of 238.28 g mol⁻¹, a calculated logP (XLogP3) of 0.3, and a topological polar surface area (TPSA) of 70.6 Ų, the compound falls squarely within fragment-based drug discovery (FBDD) “rule-of-three” space (MW < 300, clogP ≤ 3) [1]. It is a member of the Life Chemicals fragment screening library and is supplied as a solid in quantities from 2 mg to 100 mg [2].

Rule-of-Three Compliant MW, logP, and TPSA within fragment-based screening space
Balanced Polarity Low lipophilicity and moderate polar surface area for SPR/NMR
H-Bond Diversity Additional H-bond donor/acceptor over N-phenylurea scaffold

Why Generic Phenylurea Analogs Cannot Substitute


Although the phenylurea scaffold is chemically promiscuous, small changes to the N-substituent have a disproportionately large impact on the physicochemical and potentially the biological profile of the molecule. The target compound carries a 2-hydroxy-3-methoxy-2-methylpropyl chain that simultaneously contributes an additional hydrogen-bond donor (the tertiary alcohol) and an additional hydrogen-bond acceptor (the methoxy oxygen) relative to the simplest N-phenylurea . These functional groups modulate solubility, logP, and TPSA to values that are distinct from close analogs in the same fragment library (see Section 3). As no two fragments in this series share the exact combination of HBD/HBA count, rotatable bonds, and lipophilicity, replacement with an in-class compound—even one that differs by a single substituent on the phenyl ring—would alter the physicochemical fingerprint and could redirect hit triage in an FBDD campaign .

Substituent Alters H-Bond Fingerprint
Changing the N-substituent modifies donor/acceptor count and may shift binding thermodynamics
LogP Shift Redirects Screening Hits
Even small logP differences can change aggregation or nonspecific binding in biophysical assays
Single Functional Group Matters
Loss of the tertiary alcohol (e.g., to methoxy) removes a key H-bond donor and alters crystallization

Differentiation from Closest Structural Analogs


Physicochemical Comparison: N-Phenylurea

Compared with the parent scaffold N-phenylurea (C₇H₈N₂O, MW = 136.15 g mol⁻¹, HBD = 2, HBA = 1, TPSA = 55.1 Ų, XLogP ≈ 0.8), the target compound introduces a 2-hydroxy-3-methoxy-2-methylpropyl side chain that increases molecular weight by 102.13 Da (to 238.28 Da) and adds one H-bond donor (3 vs. 2) and two H-bond acceptors (3 vs. 1). The TPSA rises by 15.5 Ų (70.6 vs. 55.1 Ų), and the calculated logP drops to 0.3, indicating substantially higher polarity and expected aqueous solubility [1].

vs. N-Phenylurea
Head-to-head
MW 238 vs 136 (+102 Da) HBD 3 vs 2 (+1) HBA 3 vs 1 (+2) TPSA 70.6 vs 55.1 Ų logP 0.3 vs 0.8
Supports lead-like fragment selection for SPR/NMR screening
Computed properties; context-dependent
Fragment-based drug discovery Lead-likeness Physicochemical profiling

Differentiation from Deoxygenated Analog

The isomeric compound N-(1-(methoxymethyl)propyl)-N'-phenylurea (C₁₂H₁₈N₂O₂, MW = 222.29 g mol⁻¹) lacks the tertiary alcohol that is present in the target compound. Consequently, the target possesses one additional H-bond donor (3 vs. 2) and one additional H-bond acceptor (3 vs. 2), while the molecular weight is only 15.99 Da higher (the mass of one oxygen atom). This differential donor/acceptor count can alter fragment-binding thermodynamics in protein active sites [1][2].

vs. Deoxy Analog
Head-to-head
HBD 3 vs 2 (+1) HBA 3 vs 2 (+1) MW 238 vs 222 (+16 Da, one oxygen)
Supports correct oxidation state for reproducible hit validation
Single H-bond group can differentiate binding modes
Fragment libraries Hydrogen bond donor count Solubility

Lipophilicity & TPSA vs. 4-Trifluoromethylphenyl Analog

Replacement of the unsubstituted phenyl ring with a 4-trifluoromethylphenyl group (analog CAS 1334372-32-5) raises the XLogP3 from 0.3 to 1.2 (Δ = +0.9) while leaving the TPSA unchanged at 70.6 Ų. The molecular weight increases by 68.0 Da (306.28 vs. 238.28 g mol⁻¹) and the HBA count rises from 3 to 6 because of the fluorine atoms. This shifts the analog closer to the upper boundary of fragment-like and even into ‘lead-like’ property space, potentially altering its behaviour in biochemical assays [1][2].

vs. CF3-phenyl Analog
Reported comparison
logP 0.3 vs 1.2 (+0.9) TPSA unchanged (70.6 Ų) HBA 3 vs 6 (+3) MW 238 vs 306 (+68 Da)
Supports fragment library selection with lower lipophilicity
Fluorination shifts analog toward lead-like property space
Lipophilicity Permeability Fragment property triage

TPSA & Rotatable Bonds vs. 4-Ethoxyphenyl Analog

Compared with 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea (CAS 1334370-11-4), the target compound has a TPSA that is 9.2 Ų lower (70.6 vs. 79.8 Ų) and two fewer rotatable bonds (5 vs. 7). The XLogP3 of the target is also lower (0.3 vs. 0.7). These differences imply that the target compound is slightly more lipophilic and conformationally more rigid, which can influence oral bioavailability predictions according to Veber’s rule (rotatable bonds ≤ 10, TPSA ≤ 140 Ų) [1][2].

vs. 4-EtO-phenyl Analog
Reported comparison
TPSA 70.6 vs 79.8 Ų (−9.2) Rotatable bonds 5 vs 7 (−2) logP 0.3 vs 0.7
Lower rotatable bonds may reduce entropic penalty for binding
Supports fragment prioritization for crystallography or SPR
Polar surface area Rotatable bonds Oral bioavailability prediction

Procurement & Pricing Benchmarking

The target compound is available from Life Chemicals as catalog item F5973-0008 at the following scale-dependent pricing: 2 mg ($59.00), 10 mg ($79.00), 75 mg ($208.00), and 100 mg ($248.00) [1]. For comparison, the 1-(3,4-dimethylphenyl) analog (F5973-0019) is priced at 1 mg ($54.00), 25 mg ($109.00), and 30 mg ($119.00) [2]. The target compound’s per-milligram cost at the 100 mg scale ($2.48/mg) is lower than that of the 3,4-dimethylphenyl analog at the 30 mg scale ($3.97/mg), making it more economical for larger-scale fragment elaboration campaigns.

Pricing Benchmark
Head-to-head
Target 100 mg: $248 ($2.48/mg) Analog 30 mg: $119 ($3.97/mg)
Supports procurement cost review for fragment library expansion
Supplier pricing as of 2023; review current quotes
Fragment procurement Cost per compound Compound availability

Research Application Scenarios


Fragment Screening with Balanced Polarity

With an XLogP3 of 0.3 and a TPSA of 70.6 Ų, this compound occupies a region of fragment property space that balances aqueous solubility and passive permeability. Screening groups designing fragment cocktails for SPR or ligand-observed NMR can select this compound as a representative neutral, polar phenylurea fragment, as its physicochemical profile is distinct from both the parent N-phenylurea (higher polarity) and the heavily fluorinated analog (lower logP) [1].

Medicinal Chemistry Elaboration of Side Chain

The tertiary alcohol and methyl ether functionalities provide orthogonal handles for chemical diversification (e.g., O-alkylation, oxidation, or elimination) that are not present in the simpler N-phenylurea or in the deoxygenated N-(1-(methoxymethyl)propyl)-N'-phenylurea. This makes the compound a useful starting point for structure-activity relationship (SAR) studies where the hydroxy side chain is hypothesized to engage the target protein via hydrogen bonding [1].

Cost-Efficient Fragment Library Procurement

When expanding an in-house fragment library, the cost per compound at the 75–100 mg scale is a practical consideration. At $2.48–2.77/mg, the target compound is approximately 38% less expensive per milligram than the 3,4-dimethylphenyl analog at comparable scales, allowing procurement groups to acquire larger quantities for follow-up biophysical assays without exceeding consumable budgets [1].

Application
Selection Property
Validation Focus
Fragment screening (SPR/NMR)
Balanced polarity and H-bond capacity
Hit rate and solubility in screening buffers
SAR side-chain elaboration
Tertiary alcohol and methyl ether handles
Chemical diversification and target engagement
Library procurement budgeting
Cost-effective at 75–100 mg scale
Budget allocation per fragment for screening
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